Comparative Kinase Inhibitory Potency: 6-(2-Fluorophenyl) Derivative (3m) vs. Representative Pyridin-3-amine Analogs
In a multitargeted kinase inhibitor program for non-small cell lung cancer (NSCLC), a derivative of 6-(2-fluorophenyl)pyridin-3-amine (designated Compound 3m) demonstrated potent inhibition against a panel of clinically relevant kinases. Its activity against FGFR1 (IC50 = 168 nM) provides a direct comparison to earlier, weaker pyridin-3-amine 'hits' from the same study, which had low micromolar activity [1][2]. This demonstrates the value of the 2-fluorophenyl substitution in achieving a sub-micromolar inhibition profile against this key oncogenic driver.
| Evidence Dimension | Inhibitory Concentration (IC50) against FGFR1 Kinase |
|---|---|
| Target Compound Data | 168 nM |
| Comparator Or Baseline | Initial screening 'Hit 1' (non-fluorinated pyridin-3-amine derivative) |
| Quantified Difference | IC50 improved from low micromolar (≥ 1 µM) to 168 nM |
| Conditions | In vitro enzymatic assay (ChEMBL_1668737) as reported in J. Med. Chem. 2017 |
Why This Matters
This quantifies the improvement in potency from a generic pyridin-3-amine scaffold to a derivative of the 2-fluorophenyl-substituted target, validating its utility in building kinase inhibitors.
- [1] Zhu, W. et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60, 6018-6035. View Source
- [2] BindingDB. Affinity Data for BDBM50240810 against FGFR1. Ki Summary page. View Source
